Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of dihydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often require acidic catalysts and elevated temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substitution patterns.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, often involving solvents like ethanol or dichloromethane and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of functionalized dihydropyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimidine derivatives with different substituents on the phenyl ring or the pyrimidine core. Examples include:
- Ethyl 4-(2-Chlorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate
- Ethyl 4-(4-Fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate
Uniqueness
The uniqueness of Ethyl 4-(2-Chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro groups on the phenyl ring may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 4-(2-chloro-4-fluorophenyl)-6-methyl-2-(5-methyl-1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S/c1-4-25-18(24)14-10(3)22-16(17-21-8-9(2)26-17)23-15(14)12-6-5-11(20)7-13(12)19/h5-8,15H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBUYMJIMLHGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=NC=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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